7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride
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Overview
Description
7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with diverse applications in chemistry, biology, and medicine. The presence of the fluorine atom in this compound can significantly influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. The fluorine atom can be introduced through a halogenation reaction using a suitable fluorinating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and improve yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, potassium tert-butoxide) are employed.
Major Products Formed:
Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.
Reduction: Dihydroquinoline and tetrahydroquinoline derivatives, which have applications in pharmaceuticals.
Substitution: Various substituted quinolines with potential biological activity.
Scientific Research Applications
7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom can enhance the compound's binding affinity to biological targets, such as enzymes or receptors. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
7-Fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other fluorinated quinolines, such as fluindapyr and 1-acetyl-6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Uniqueness: The presence of the fluorine atom at the 7-position and the specific trimethyl groups contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11;/h4-6,8,14H,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSUYBOJSKMZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)F)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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